Cas no 22133-20-6 (Methyl 3-Chloro-4-methylcarbanilate)

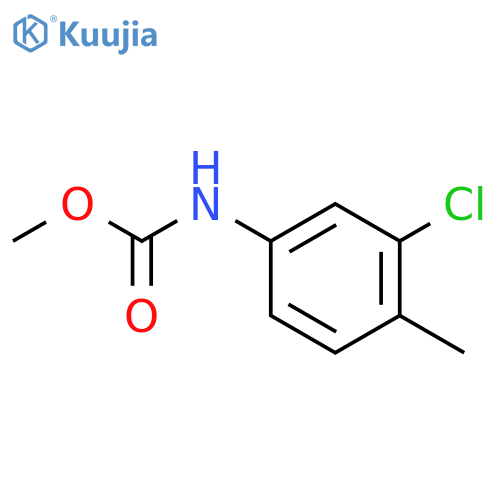

22133-20-6 structure

商品名:Methyl 3-Chloro-4-methylcarbanilate

Methyl 3-Chloro-4-methylcarbanilate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,(3-chloro-4-methylphenyl)-, methyl ester (9CI)

- METHYL 3-CHLORO-4-METHYLCARBANILATE ---WHITE CRYSTALLINE---

- methyl N-(3-chloro-4-methylphenyl)carbamate

- 3-chloro-4-methyl-carbanilic acid methyl ester

- Methyl 3-chloro-4-methylcarbanilate

- Methyl 3-chloro-4-methylphenylcarbamate

- DTXSID90176667

- Cyclohexanecarboxaldehyde, 1-(phenylmethyl)-

- FT-0628548

- MFCD00018283

- 22133-20-6

- methyl(3-chloro-4-methylphenyl)carbamate

- Methyl 3-chloro-4-methylphenylcarbamate #

- AKOS003441803

- DTXCID0099158

- Methyl 3-Chloro-4-methylcarbanilate

-

- インチ: InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)

- InChIKey: QURFKMPDWGGSOK-UHFFFAOYSA-N

- ほほえんだ: CC1=C(Cl)C=C(NC(OC)=O)C=C1

計算された属性

- せいみつぶんしりょう: 199.04000

- どういたいしつりょう: 199.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33000

- LogP: 2.89970

Methyl 3-Chloro-4-methylcarbanilate セキュリティ情報

Methyl 3-Chloro-4-methylcarbanilate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Methyl 3-Chloro-4-methylcarbanilate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00C1OL-1g |

METHYL 3-CHLORO-4-METHYLCARBANILATE |

22133-20-6 | 1g |

$139.00 | 2023-12-18 | ||

| TRC | M623893-20mg |

Methyl 3-Chloro-4-methylcarbanilate |

22133-20-6 | 20mg |

$ 50.00 | 2022-06-03 | ||

| A2B Chem LLC | AF61253-1g |

METHYL 3-CHLORO-4-METHYLCARBANILATE |

22133-20-6 | 1g |

$129.00 | 2024-04-20 | ||

| TRC | M623893-40mg |

Methyl 3-Chloro-4-methylcarbanilate |

22133-20-6 | 40mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M623893-200mg |

Methyl 3-Chloro-4-methylcarbanilate |

22133-20-6 | 200mg |

$ 80.00 | 2022-06-03 |

Methyl 3-Chloro-4-methylcarbanilate 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

22133-20-6 (Methyl 3-Chloro-4-methylcarbanilate) 関連製品

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量